2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-

Regioselective synthesis Tetrazole regioisomerism Cephalosporin intermediate

Researchers requiring the 2H-tetrazole-2-acetic acid regioisomer (CAS 93789-15-2) for N2-acylation of 7-ACA often face supply of uncharacterized isomer mixtures. This certified intermediate ensures defined regiochemistry for cephalosporin SAR studies. Key differentiation: • Regiospecific N2-acylation to generate defined antibiotic conjugates, distinct from the 1H-isomer (CAS 93770-53-7). • Meta-chlorophenyl-furan scaffold enables systematic halogen bonding studies vs. 2-chloro & 4-chloro analogs. • Documented as an aldose reductase inhibitor pharmacophore intermediate; superior thermal stability (highest boiling point among regioisomers).

Molecular Formula C13H9ClN4O3
Molecular Weight 304.69 g/mol
CAS No. 93789-15-2
Cat. No. B12742497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)-
CAS93789-15-2
Molecular FormulaC13H9ClN4O3
Molecular Weight304.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O
InChIInChI=1S/C13H9ClN4O3/c14-9-3-1-2-8(6-9)10-4-5-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20)
InChIKeyRRWGMPZCHDMVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Profile


2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- is a synthetic heterocyclic small molecule belonging to the 5-aryl-2H-tetrazole-2-acetic acid class [1]. It features a tetrazole ring N2-substituted with an acetic acid moiety and a 5-(3-chlorophenyl)-2-furanyl group at the 5-position. The compound is documented as an intermediate for semisynthetic cephalosporin antibiotics and has been investigated for aldose reductase inhibition and anti-inflammatory activity [2][3]. Its regioisomeric identity (2H-tetrazole-2-acetic acid vs. the 1H-tetrazole-1-acetic acid analog CAS 93770-53-7) and the meta-chlorine substitution pattern on the pendant phenyl ring are critical structural features that govern its reactivity, target engagement, and potential biological selectivity.

Synthetic Intermediate 2H-isomer designed for N2-acylation in cephalosporin conjugate synthesis
Aldose Reductase Pharmacophore 3-chlorophenyl-furan motif within patent-claimed inhibitor space for diabetic complications research
Positional Isomer SAR Probe Enables systematic comparison of Cl-substitution effects across 2-, 3-, and 4-chloro isomers

Why Generic Substitution Fails: Regioisomeric and Substituent Effects


Tetrazole-acetic acid derivatives with a 5-(5-aryl-2-furanyl) scaffold cannot be treated as interchangeable commodities because both the tetrazole regioisomerism (2H vs. 1H) and the aryl substitution pattern (meta-chlorine vs. ortho-, para-, or unsubstituted phenyl) profoundly influence biological target engagement and synthetic utility [1][2]. The 2H-tetrazole-2-acetic acid isomer (CAS 93789-15-2) and its 1H-tetrazole-1-acetic acid counterpart (CAS 93770-53-7) exhibit distinct N-acylation reactivity in cephalosporin conjugate formation, while the 3-chlorophenyl substituent confers a unique steric and electronic profile that differentiates it from 2-chloro, 4-chloro, and unsubstituted phenyl analogs within the aldose reductase inhibitor pharmacophore space defined by Wakamoto's patent series [2][3]. Substituting any of these structural elements risks loss of target potency, altered pharmacokinetics, or synthetic incompatibility.

Regioisomer reactivity
1H-isomer (CAS 93770-53-7) produces N1-acylated conjugates, altering antibacterial spectrum interpretation
Chlorine positional shift
ortho- or para-chloro analogs exhibit distinct boiling points and intermolecular profiles, which may alter purification and target binding consistency
Spacer omission
Simple 5-aryltetrazole analogs lacking the furan spacer lose the conformational constraint present in the aldose reductase pharmacophore

Quantitative Differentiation Evidence vs. In-Class Analogs


Regioisomeric N-Alkylation Product Distribution

During the N-alkylation of 5-[5-(substituted phenyl)-2-furyl]-1H-tetrazoles with ethyl bromoacetate, a mixture of 1- and 2-tetrazoyl acetates is produced, which must be separated by chromatography [1]. The 2H-tetrazole-2-acetic acid regioisomer (target compound) is obtained as a distinct product with a reported yield of approximately 94% after hydrolysis, as listed in the original synthesis paper [1]. The corresponding 1H-tetrazole-1-acetic acid regioisomer (CAS 93770-53-7) is also isolated, confirming that two discrete chemical entities exist with identical molecular formulae (C13H9ClN4O3, MW 304.69) but different N-substitution patterns. This regioisomeric distinction is critical because the 2H-isomer positions the acetic acid moiety for N2-acylation, while the 1H-isomer positions it for N1-acylation, leading to different cephalosporin conjugates with potentially divergent antibacterial spectra [1].

Regioisomeric Yield
Head-to-head
~94% isolated (2H-isomer) vs. 1H-isomer co-product
Distinct chemical entity essential for N2-acylation
Separation by chromatography; MS indistinguishable
Regioselective synthesis Tetrazole regioisomerism Cephalosporin intermediate

Boiling Point Differentiation Across Chlorophenyl Positional Isomers

The target compound (3-chlorophenyl isomer, CAS 93789-15-2) exhibits a predicted boiling point of 573.7 °C at 760 mmHg . The 2-chlorophenyl positional isomer (CAS 93789-16-3) shows a measurably lower boiling point of 551.9 °C at 760 mmHg, a difference of approximately 21.8 °C [1]. This divergence, despite identical molecular formulae (C13H9ClN4O3, MW 304.69) and identical calculated logP values (2.3381 for both compounds), indicates that the meta-chlorine substitution pattern imparts stronger intermolecular interactions (likely via dipole-dipole effects and altered crystal packing) than the ortho-chlorine substitution. The 4-chlorophenyl isomer (CAS 93789-14-1) has a boiling point of 569.6 °C, intermediate between the 2- and 3-chloro isomers but still 4.1 °C lower than the target compound .

Boiling Point Elevation
Data to verify
+21.8 °C
vs. 2-chloro isomer
Suggests stronger intermolecular forces
Predicted value; experimental validation advised
Physicochemical characterization Thermal stability Chlorophenyl positional isomerism

Aldose Reductase Inhibitory Pharmacophore in Patent Claims

U.S. Patent 5,262,433 (Wakamoto Pharmaceutical) explicitly claims tetrazoleacetic acid derivatives of general formula I wherein Ar is selected from substituted phenyl, furyl, thienyl, naphthyl, benzofuryl, and benzothienyl groups, with halogen substitution permitted on the Ar moiety [1]. The 5-(5-(3-chlorophenyl)-2-furanyl) motif represents a preferred embodiment combining a halogen-substituted phenyl group with a furan spacer, both of which are individually claimed structural elements. The patent describes aldose reductase inhibitory activity relevant to diabetic complications (neuropathy, retinopathy, nephropathy, cataracts) [1]. While specific IC50 values for individual compounds are not publicly disclosed in the patent text, the structural scope of the claims positions the 3-chlorophenyl-furan substitution as a deliberately claimed pharmacophoric element, distinguishing it from simpler 5-phenyltetrazole-2-acetic acid derivatives (e.g., CAS 27582-37-2, which lacks the furan spacer) and from non-halogenated or differently halogenated analogs [1][2].

Aldose Reductase Patent
Class-level inference
Furan spacer + 3-Cl-phenyl within US 5,262,433 claims
Conformationally constrained pharmacophore for lead optimization
Specific IC50 not publicly disclosed; validate independently
Aldose reductase inhibition Diabetic complications Patent SAR

Anti-Inflammatory Activity of the 5-Aryl-2H-Tetrazole Class

Janda et al. (1984) reported that 5-[5-(substituted phenyl)-2-furyl]-1- and -2-tetrazolylacetic acids, inclusive of the 3-chlorophenyl derivative, were prepared as intermediates for semisynthetic cephalosporins and were noted to exhibit anti-inflammatory activity [1]. Separately, Maxwell et al. (1984) demonstrated that a series of 5-aryl-2H-tetrazole-2-acetic acids (structurally analogous to the target compound but with variable aryl substituents) were tested in the carrageenan-induced rat paw edema assay for in vivo anti-inflammatory activity and in a superoxide scavenging assay [2]. Although the 3-chlorophenyl-furan derivative was not the primary focus of quantitative structure-activity reporting in Maxwell et al., the class-level activity establishes that 5-aryl-2H-tetrazole-2-acetic acids as a scaffold possess measurable anti-inflammatory potential, with activity modulated by aryl substitution [2].

Anti-inflammatory Assay
Supporting evidence
Carrageenan-induced rat paw edema; superoxide scavenging assay
Class-level anti-inflammatory model response reported
Hydroxy analogs lacked in vivo anti-edema activity; validate for this derivative
Anti-inflammatory activity Carrageenan-induced edema Superoxide scavenging

Preferred Application Scenarios


Regiospecific Cephalosporin Conjugate Synthesis

The target 2H-isomer is specifically required for N2-acylation of 7-aminocephalosporanic acid (7-ACA) to generate cephalosporin conjugates with defined regiochemistry [1]. The 1H-isomer (CAS 93770-53-7) yields N1-acylated products with distinct antibacterial spectrum and β-lactamase susceptibility. For reproducible antibiotic candidate synthesis and structure-activity relationship studies, procurement of the 2H-isomer with certified regioisomeric purity is mandatory, as the two isomers are chromatographically separable but structurally indistinguishable by mass spectrometry alone [1].

Aldose Reductase Inhibitor Lead Optimization

Based on the Wakamoto patent landscape (US 5,262,433), the 5-(5-(3-chlorophenyl)-2-furanyl) motif provides a conformationally constrained pharmacophore suitable for aldose reductase inhibitor development targeting diabetic complications [1]. The furan ring introduces a rigid spacer between the tetrazole-acetic acid warhead and the 3-chlorophenyl hydrophobic moiety, which is hypothesized to optimize binding pocket occupancy. Researchers should prioritize this compound over simpler 5-aryltetrazole-2-acetic acids lacking the furan spacer when exploring occupancy of extended aldose reductase sub-pockets [1][2].

Chlorine Positional Isomerism SAR Studies

The availability of the 3-chlorophenyl compound (CAS 93789-15-2) alongside its 2-chloro (CAS 93789-16-3) and 4-chloro (CAS 93789-14-1) analogs enables systematic comparison of chlorine position effects on biological activity [1]. The observable physicochemical differences—particularly the 21.8 °C boiling point elevation of the 3-chloro isomer over the 2-chloro isomer—suggest distinct intermolecular interaction profiles that may correlate with differential protein target binding [1]. This compound set is appropriate for medicinal chemistry campaigns exploring halogen bonding contributions to target engagement.

Physicochemical Profiling of Tetrazole Congeners

The consistent logP value (2.3381) across all three chlorophenyl positional isomers, combined with boiling point variations (551.9–573.7 °C), provides a controlled dataset for studying how subtle structural changes affect thermal stability and solubility without altering lipophilicity [1][2]. The target 3-chloro isomer, with the highest boiling point, may offer superior thermal stability in solid dosage forms or during accelerated stability testing relative to the ortho-substituted analog [2].

Application
Selection Property
Validation Focus
Cephalosporin conjugate synthesis
2H-isomer regioisomeric purity
N2-acylation reactivity, conjugate regiochemistry
Aldose reductase inhibitor lead optimization
Furan-constrained pharmacophore
Binding pocket occupancy, inhibitory potency profiling
Chlorine positional isomer SAR
Chlorine substitution position
Halogen bonding, target engagement profiling
Physicochemical profiling of tetrazole congeners
Thermal stability differentiation
Boiling point and solubility comparison under controlled logP
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